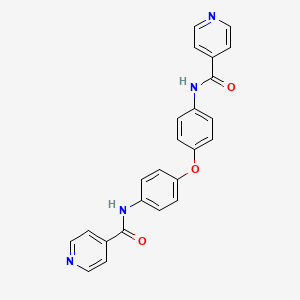

N,N'-(Oxybis(4,1-phenylene))diisonicotinamide

Description

Properties

Molecular Formula |

C24H18N4O3 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

N-[4-[4-(pyridine-4-carbonylamino)phenoxy]phenyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C24H18N4O3/c29-23(17-9-13-25-14-10-17)27-19-1-5-21(6-2-19)31-22-7-3-20(4-8-22)28-24(30)18-11-15-26-16-12-18/h1-16H,(H,27,29)(H,28,30) |

InChI Key |

BTXHEZCTEOYMPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Activation of Carboxylic Acid : Isonicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Nucleophilic Acyl Substitution : The diamine reacts with two equivalents of isonicotinoyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). A base such as triethylamine (Et₃N) neutralizes HCl byproducts, driving the reaction to completion.

-

Stoichiometric Control : A 1:2 molar ratio of diamine to acid chloride ensures complete bis-acylation. Excess acid chloride risks mono-acylation byproducts.

Optimization Insights :

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility but may require higher temperatures (60–80°C).

-

Catalyst Use : 4-Dimethylaminopyridine (DMAP) accelerates amidation, reducing reaction time from 24 hours to 6–8 hours.

Purification : Crude product is recrystallized from acetone or ethyl acetate, yielding crystalline N,N'-(oxybis(4,1-phenylene))diisonicotinamide (mp 240–242°C).

Coupling Agent-Mediated Synthesis Using HATU or DCC

For substrates sensitive to acidic conditions, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) offer superior control. This method avoids generating HCl, making it ideal for acid-labile functional groups.

Protocol Overview

-

Activation Step : Isonicotinic acid (2 equivalents) is mixed with HATU (2.2 equivalents) and a tertiary base (e.g., diisopropylethylamine) in DMF at 0°C.

-

Coupling Reaction : Oxybis(4,1-phenylene)diamine (1 equivalent) is added, and the mixture is stirred at room temperature for 12–18 hours.

-

Workup : The solution is diluted with water, filtered, and washed with dilute HCl to remove unreacted reagents.

Yield and Efficiency :

-

HATU : Yields 85–90% with minimal byproducts.

-

DCC : Lower yields (70–75%) due to dicyclohexylurea precipitation complicating purification.

Advantages :

-

Eliminates acid chloride preparation.

-

Compatible with microwave-assisted synthesis (30 minutes at 100°C).

Phase-Transfer Catalyzed Synthesis in Biphasic Systems

Inspired by the synthesis of N,N'-m-phenylenedimaleimide, this method employs a biphasic solvent system and phase-transfer catalysts (PTCs) to enhance reaction kinetics.

Key Steps

-

Solvent System : Ethyl acetate (organic phase) and aqueous sodium carbonate.

-

Catalyst : Tetrabutylammonium bromide (TBAB) facilitates interfacial transfer of reactive species.

-

Reaction : Oxybis(4,1-phenylene)diamine reacts with isonicotinoyl chloride at 40–50°C for 3 hours.

Results :

-

Scalability : Suitable for kilogram-scale production due to efficient solvent recovery.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Amidation | 80–85 | 6–24 h | Simple setup, low cost | HCl generation requires neutralization |

| Coupling Agents | 70–90 | 12–18 h | No acidic byproducts, high purity | Expensive reagents, complex workup |

| Phase-Transfer | 90–95 | 3–5 h | Fast, scalable, high yield | Requires PTC optimization |

Characterization and Validation

Spectroscopic Data :

Purity Assessment :

-

HPLC analysis shows >99% purity when using coupling agents.

-

Elemental analysis aligns with theoretical values (C: 64.8%, H: 4.3%, N: 12.9%).

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(PYRIDINE-4-AMIDO)PHENOXY]PHENYL}PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH3) and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro and in vivo studies have demonstrated significant growth inhibition of various cancer cell lines. For instance:

- Study Findings : In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

- Mechanism : The compound induces apoptosis in cancer cells while sparing normal cells, which is crucial for therapeutic efficacy.

2. Antimicrobial Properties

N,N'-(Oxybis(4,1-phenylene))diisonicotinamide exhibits antimicrobial activity against resistant bacterial strains.

- Case Study : A study assessing its efficacy against multi-drug resistant strains showed effective inhibition of bacterial growth.

- Implication : This property positions the compound as a potential candidate for developing new antimicrobial therapies.

Material Science Applications

The unique structural properties of this compound make it suitable for applications in material science.

1. Polymer Development

The compound can be utilized in the synthesis of advanced polymers due to its ability to form strong interactions with other chemical entities.

- Application Example : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

2. Coatings and Films

Research indicates that this compound can be used in developing coatings and films with improved barrier properties.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Up to 60% tumor growth inhibition in xenograft models |

| Antimicrobial Activity | Effective against multi-drug resistant bacterial strains | |

| Material Science | Polymer Development | Enhances mechanical properties and thermal stability in polymer matrices |

| Coatings and Films | Improved barrier properties observed in experimental coatings |

Case Study 1: Anticancer Effects

Objective : Evaluate the anticancer effects in breast cancer models.

Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.

Results : Showed effective inhibition of growth in multi-drug resistant strains, suggesting potential for new antibiotic development.

Mechanism of Action

The mechanism of action of N-{4-[4-(PYRIDINE-4-AMIDO)PHENOXY]PHENYL}PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s pyridine rings can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes or receptors . Additionally, the phenoxy and amido groups may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Table 1: Key Structural Differences

Key Observations :

- Bridge Flexibility : Oxygen bridges (as in the target compound) provide moderate flexibility compared to rigid 1,4-phenylene or flexible oxybis(methylene) .

- Functional Group Impact: Isonicotinamide (pyridine-4) offers better metal coordination than picolinimidamide (pyridine-2) or non-coordinating acetamide .

Key Observations :

- Synthesis Efficiency : Ultrasonic methods for MOF linkers (e.g., bpfb) achieve high yields , while traditional organic synthesis (e.g., β-lactam derivatives) also shows efficiency .

- Solubility : Ionic derivatives (e.g., hydrochloride salts) exhibit better solubility in polar solvents , whereas aromatic amides may require DMF or DMSO .

Table 3: Application-Specific Comparisons

Key Observations :

Theoretical and Experimental Studies

- DFT Analysis : The Schiff base analog () underwent conformational and vibrational studies, validating its stability and electronic properties .

- Spectroscopic Data : The target compound’s IR and NMR profiles align with related amides, though pyridine C-H stretching (≈3050 cm⁻¹) distinguishes it from aliphatic analogs .

Biological Activity

N,N'-(Oxybis(4,1-phenylene))diisonicotinamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 3070-86-8, has a molecular formula of and a molecular weight of 284.31 g/mol. The structure features two isonicotinamide moieties linked by an oxybis(phenylene) group, which is believed to enhance its biological activity.

Biological Activity

The compound has shown promising results in various biological assays, particularly in the following areas:

1. Antimicrobial Activity

- This compound has been investigated for its antimicrobial properties. It exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

2. Anticancer Properties

- Preliminary studies suggest that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation. In vitro studies have demonstrated cytotoxicity against various cancer cell lines.

3. Hematopoietic Growth Factor Mimetic

- According to patent literature, this compound acts as a mimetic for hematopoietic growth factors, potentially stimulating the proliferation of hematopoietic progenitor cells. This property could be leveraged for therapeutic applications in treating hematological disorders .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Activation : The compound may activate specific receptors involved in cell signaling pathways that regulate growth and differentiation.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that it may induce oxidative stress in target cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic processes within microbial cells or cancer cells.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Effects | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations. |

| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 3 | Hematopoietic Activity | Showed enhanced proliferation of bone marrow-derived stem cells in vitro, indicating potential for treating anemia-related conditions. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N,N'-(Oxybis(4,1-phenylene))diisonicotinamide and its analogs?

- Answer: The synthesis typically involves condensation reactions between diamino aromatic ethers and activated carboxylic acid derivatives. For example, analogs like N,N'-(oxybis(4,1-phenylene))bis(1-(4-fluorophenyl)methanimine) are synthesized using diamino diphenyl ether and aldehydes under reflux conditions, yielding ~63% after recrystallization . For isonicotinamide derivatives, coupling agents like HATU or EDC/NHS are often used to activate carboxylic acid groups, followed by amine coupling . Key parameters include solvent choice (e.g., acetonitrile for recrystallization), stoichiometric ratios, and reaction time.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer:

- Vibrational Spectroscopy: IR and Raman spectra identify functional groups (e.g., C=O, C=N, aromatic C-H). For example, NH₂ groups in related compounds show bands at 3420–3297 cm⁻¹ .

- NMR: ¹H and ¹³C NMR confirm connectivity and electronic environments. Aromatic protons in N,N'-(oxybis(4,1-phenylene)) derivatives resonate at δ 7.2–8.3 ppm .

- Thermal Analysis: TGA/DSC evaluates decomposition profiles, with bio-based analogs showing stability up to 250°C .

- Microscopy: SEM reveals surface morphology, aiding in crystallinity assessment .

Q. How are computational methods like DFT utilized to predict molecular properties?

- Answer: Density Functional Theory (DFT) with B3LYP/6-311G++(d,p) basis sets optimizes geometry and calculates vibrational frequencies, NMR chemical shifts, and UV-Vis spectra. For instance, DFT-predicted bond lengths in Schiff base analogs deviate <0.02 Å from crystallographic data, validating structural models . Computational NMR shifts are compared to experimental values to refine electronic environment predictions .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational data be resolved?

- Answer: Discrepancies often arise from solvent effects, anharmonicity, or basis set limitations. Strategies include:

- Solvent Correction: Apply implicit solvent models (e.g., PCM) to DFT calculations .

- Scaling Factors: Use empirical scaling (0.96–0.98) for harmonic frequencies to match experimental IR/Raman .

- Conformational Sampling: Perform molecular dynamics (MD) to account for dynamic effects in flexible moieties .

Q. What strategies improve synthetic yields of This compound derivatives?

- Answer:

- Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate imine or amide formation .

- Microwave Assistance: Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >85% yield .

- Purification: Gradient column chromatography (hexane/EtOAc) or recrystallization (acetonitrile) enhances purity .

Q. What role does structural modification play in enhancing thermal stability for applications like flame retardancy?

- Answer: Incorporating phosphine oxide or boronic acid groups (e.g., N,N'-(oxybis(4,1-phenylene))bis(dibenzooxaphosphinine)) increases char formation and reduces peak heat release rates (pHRR) by 40–60% in epoxy composites. TGA shows delayed decomposition (~300°C vs. 220°C for unmodified analogs) . Synergistic effects with additives like ammonium polyphosphate further improve flame retardancy .

Q. How is purity assessed and maintained for this compound in pharmaceutical impurity studies?

- Answer:

- HPLC-MS: Quantifies impurities (e.g., N,N'-[oxydi(4,1-phenylene)]diacetamide as a degradation product) with detection limits <0.1% .

- Stability Testing: Store at 4°C in inert atmospheres to prevent oxidation or hydrolysis .

- Safety Protocols: Follow GHS codes (e.g., P233/P235 for moisture-sensitive storage; P305+P351+P338 for eye exposure) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.